9,9-Diisopropylfluorene-2,7-diboronic acid
Description
Significance of Fluorene (B118485) Scaffolds in Conjugated Systems
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a cornerstone of many conjugated materials. Its rigid and planar structure provides a high degree of conjugation, which is essential for efficient charge transport and luminescence. This inherent electronic delocalization makes fluorene-containing polymers and small molecules prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The C9 position of the fluorene ring is particularly amenable to substitution, which not only enhances solubility but also allows for the fine-tuning of the material's properties by preventing intermolecular aggregation and influencing the polymer's morphology. mdpi.com
Role of Boronic Acid Functionality in Organic Synthesis and Materials Science
The introduction of boronic acid [-B(OH)2] groups onto the fluorene scaffold dramatically expands its synthetic versatility. Boronic acids are indispensable reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction is celebrated for its high tolerance of various functional groups, its stereospecificity, and the relatively mild reaction conditions required. nih.gov In the context of materials science, the Suzuki-Miyaura coupling enables the polymerization of fluorene-based monomers with a wide array of other aromatic building blocks, leading to the creation of precisely defined conjugated polymers with tailored optoelectronic properties. ossila.com
Overview of 9,9-Disubstituted Fluorene-2,7-diboronic Acids as Versatile Building Blocks
The strategic placement of two boronic acid groups at the 2 and 7 positions of the fluorene ring, coupled with substitution at the C9 position, gives rise to a class of exceptionally useful monomers. These 9,9-disubstituted fluorene-2,7-diboronic acids serve as bifunctional building blocks that can be polymerized to create high-molecular-weight, soluble, and processable conjugated polymers. The nature of the substituents at the C9 position, such as alkyl chains, has a profound impact on the resulting polymer's properties, including its solubility, thermal stability, and solid-state morphology.
While extensive data is available for fluorene-2,7-diboronic acid derivatives with linear alkyl chains like dioctyl nih.govsigmaaldrich.com or dihexyl boronmolecular.com, the diisopropyl variant holds a unique position. The branched isopropyl groups are expected to impart distinct properties compared to their linear counterparts. The bulkier nature of the isopropyl groups can more effectively disrupt intermolecular packing, potentially leading to materials with higher solubility and different thin-film morphologies. This can be advantageous in solution-processed device fabrication. Although specific research findings on 9,9-diisopropylfluorene-2,7-diboronic acid are less prevalent in publicly accessible literature, its role as a precursor can be inferred from the well-established chemistry of its analogues. The synthesis would likely follow the common route for 9,9-dialkylfluorenes, involving the deprotonation of fluorene followed by alkylation with isopropyl halides. Subsequent bromination at the 2 and 7 positions and then conversion to the diboronic acid via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester would yield the target compound.
Below is a table of properties for closely related 9,9-disubstituted fluorene-2,7-diboronic acid compounds, which can provide an indication of the expected characteristics of the diisopropyl derivative.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 9,9-Dioctylfluorene-2,7-diboronic acid | 258865-48-4 | C29H44B2O4 | 478.28 | 158-162 |
| 9,9-Dihexylfluorene-2,7-diboronic acid | 203927-98-4 | C25H36B2O4 | 422.27 | Not widely reported |
| 9,9-Dimethylfluorene-2,7-diboronic acid bis(pinacol) ester | 325129-69-9 | C27H36B2O4 | 446.20 | Not widely reported |
This table presents data for analogous compounds to provide context for the properties of 9,9-Diisopropylfluorene-2,7-diboronic acid.
Scope and Academic Relevance of Research on 9,9-Diisopropylfluorene-2,7-diboronic Acid and Its Derivatives
The academic and industrial interest in 9,9-disubstituted fluorene-2,7-diboronic acids is driven by the demand for new materials with enhanced performance in electronic devices. Research in this area focuses on synthesizing novel fluorene-based polymers with improved charge mobility, higher photoluminescence quantum yields, and greater stability. The exploration of derivatives with varying alkyl substituents at the C9 position, including isopropyl groups, is a key strategy for systematically investigating structure-property relationships. The insights gained from studying these materials contribute to the fundamental understanding of how molecular design influences macroscopic properties, paving the way for the rational design of next-generation organic electronic materials. The synthesis of polymers from these precursors via Suzuki coupling is a well-documented and effective method for creating materials for OLEDs and other applications. ossila.com
Properties
IUPAC Name |
[7-borono-9,9-di(propan-2-yl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24B2O4/c1-11(2)19(12(3)4)17-9-13(20(22)23)5-7-15(17)16-8-6-14(21(24)25)10-18(16)19/h5-12,22-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLHNKTOOSVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C(C)C)C(C)C)C=C(C=C3)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization and Oligomerization Strategies Involving 9,9 Diisopropylfluorene 2,7 Diboronic Acid Derivatives
Palladium-Catalyzed Cross-Coupling Polymerizations
Palladium-catalyzed reactions are fundamental to the synthesis of polyfluorenes and their copolymers, offering a versatile route to forming carbon-carbon bonds between aromatic units. tandfonline.com
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling between an organoboron compound (like 9,9-diisopropylfluorene-2,7-diboronic acid) and an organohalide, is a widely used method for synthesizing polyfluorenes. tandfonline.comnih.gov The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. harvard.edu
A significant variant of this process is the Suzuki-Miyaura catalyst-transfer polycondensation (SCTP). rsc.orgdigitellinc.com Unlike traditional step-growth polycondensation, SCTP proceeds via a chain-growth mechanism. digitellinc.comrsc.org This allows for greater control over the polymer's molecular weight and dispersity, and enables the synthesis of well-defined block copolymers. rsc.orgrsc.org In this process, the palladium catalyst remains associated with a single growing polymer chain, moving along it as new monomers are added. digitellinc.comresearchgate.net Studies using triolborate salt-type fluorene (B118485) monomers have shown that SCTP can proceed rapidly even at low temperatures (-10 °C) and with minimal amounts of base and water, yielding high-molecular-weight polyfluorenes with narrow dispersity. rsc.orgrsc.org
The success of Suzuki-Miyaura polycondensation is highly dependent on the chosen reaction conditions and catalytic system. A variety of palladium catalysts, both Pd(0) and Pd(II) complexes, have been evaluated for the synthesis of polyfluorenes. rsc.orgresearchgate.net
Catalytic Systems: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], palladium(II) acetate (B1210297) [Pd(OAc)₂], and various palladium chloride complexes with phosphine (B1218219) ligands like [PdCl₂(dppf)]. nih.govresearchgate.net The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (t-Bu₃P) or SPhos can enhance catalytic activity, especially for less reactive organohalides. rsc.orgharvard.edu For instance, an initiating system of Pd₂(dba)₃/t-Bu₃P has been used effectively in the SCTP of fluorene monomers. rsc.orgrsc.org The catalyst loading is also a key parameter, with studies showing that it significantly affects molecular weight, dispersity, and yield. digitellinc.comtandfonline.com
Solvents and Temperature: The reaction is often performed in a biphasic system, typically an organic solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) with an aqueous basic solution. tandfonline.comrsc.org This setup facilitates the transmetalation step. Recent advancements have demonstrated the feasibility of conducting Suzuki polycondensation in more sustainable media, such as in water with the aid of surfactants, which can reduce organic waste by an order of magnitude. acs.org Reaction temperatures are typically elevated, often around 90 °C, to ensure a reasonable reaction rate. rsc.orgacs.org
| Catalyst | Base | Solvent System | Temperature | Co-monomer Type | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 °C | Dihaloaryl | researchgate.net |
| Pd(OAc)₂ | K₂CO₃ | THF/Water | Reflux (48h) | Dihalofluorene | tandfonline.com |
| Pd₂(dba)₃/t-Bu₃P | Minimal Base | THF/Water | -10 °C | AB-type Monomer | rsc.orgrsc.org |
| Pd[P(p-tolyl)₃]₃ | NaHCO₃ | Toluene/Water | 90 °C | Dihalobenzene | rsc.org |
The base is a critical component in the Suzuki-Miyaura catalytic cycle, playing multiple roles. Its primary function is to activate the organoboron species. In the case of a diboronic acid, the base converts it to a more nucleophilic boronate salt ("ate" complex), which facilitates the transmetalation step by transferring an aryl group to the palladium(II) center. researchgate.net
Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), as well as phosphates (K₃PO₄) and hydroxides (NaOH). tandfonline.comharvard.eduresearchgate.netrsc.org The choice and strength of the base can influence the reaction rate and the occurrence of side reactions. For example, stronger bases can promote the hydrolysis of boronic esters if present. nih.gov Research has shown that even systems with very small amounts of base can effectively promote the polymerization, particularly in the context of catalyst-transfer polymerization with highly reactive triolborate monomers. rsc.orgrsc.org
The properties of the final polymer can be precisely tuned by copolymerizing 9,9-diisopropylfluorene-2,7-diboronic acid with various dihaloaryl or dihaloheteroaryl co-monomers. uum.edu.my This approach creates alternating donor-acceptor architectures, which is a powerful strategy for tailoring the polymer's band gap, emission color, and charge transport characteristics. tandfonline.com
For example, copolymerization with electron-deficient units like benzothiadiazole (BT) results in polymers with lower band gaps and red-shifted emission, which is desirable for red-emitting OLEDs and photovoltaics. tandfonline.comuum.edu.my The synthesis of poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT) is a well-established example of this strategy. tandfonline.comacs.org Other heteroaromatic co-monomers, such as thiophene, quinoline, and dicyanostilbene derivatives, have also been successfully incorporated. nih.govuum.edu.myrsc.org The selection of the co-monomer directly impacts the electronic structure of the polymer main chain, allowing for the systematic control of its optoelectronic properties. nih.govacs.org
| Co-monomer | Resulting Polymer Type | Key Property Change | Reference |
|---|---|---|---|
| 4,7-dibromobenzothiadiazole | Donor-Acceptor (PFBT) | Lowered band gap, red-shifted emission | tandfonline.comuum.edu.my |
| Dicyanostilbene derivatives | Alternating Copolymer | Yellow-green luminescence | nih.gov |
| 9,10-dicyanophenanthrene | Alternating Copolymer | Greenish-blue emission | nih.gov |
| Thiophene derivatives | Alternating Copolymer | Tunable electronic and optical properties | rsc.org |
Mechanochemical Suzuki polymerization has emerged as a sustainable and efficient alternative to traditional solution-based methods. tandfonline.comtandfonline.com This technique uses high-speed ball milling to facilitate the reaction between solid monomers (e.g., a fluorene-2,7-diboronic acid derivative and a dihalofluorene) in the presence of a palladium catalyst and a solid base, often with little to no solvent. semanticscholar.orgresearchgate.net
This solvent-free approach offers several advantages, including reduced waste, lower energy consumption, and circumvention of solubility issues that can arise with incompatible monomers. tandfonline.com Research has demonstrated that functionalized polyfluorenes can be synthesized in as little as 5 to 30 minutes using this method. digitellinc.comtandfonline.com Reaction parameters such as milling frequency, time, and catalyst loading have been optimized to control the molecular weight and yield of the resulting polymers. digitellinc.comtandfonline.com For instance, studies on the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) showed that while milling time and frequency had a moderate effect, the palladium catalyst loading was a critical factor influencing the polymer's final properties. tandfonline.com
Suzuki-Miyaura Polycondensation Mechanisms and Variants
Oxidative Homocoupling of Fluorene Diboronic Acid Esters
An alternative pathway to polyfluorenes that avoids the use of organohalide co-monomers is the oxidative homocoupling of fluorene diboronic acid derivatives. A novel approach involves a Pd(II)-catalyzed, base-free oxidative homocoupling of fluorene diboronic esters. researchgate.net This method simplifies the synthesis of conjugated polymers by requiring only the diboronic ester and a stable Pd(II) catalyst, proceeding under an oxygen atmosphere without the need for a base or an additional oxidizing agent. researchgate.net
This strategy offers a more direct route to poly(9,9-dialkylfluorene)s. The homocoupling of arylboronic acids or their esters can be promoted by various palladium catalyst systems, providing an efficient protocol for generating symmetrical biaryl linkages, which form the backbone of the resulting polymer. researchgate.netresearchgate.net
Formation of Oligofluorene Networks via Boronic Acid Anhydride (B1165640) Linkages
A significant strategy for creating stable, blue-light-emitting materials involves the formation of oligofluorene networks immobilized by boronic acid anhydride linkages. acs.org This approach addresses the common issue of long-wavelength emission that can arise in polyfluorenes upon thermal stress. The core of this method is the thermal dehydration of boronic acid groups to create six-membered boroxine (B1236090) rings, which act as cross-linking points. acs.org
The thermal dehydration of oligofluorene diboronic acids is a key step in forming these robust networks. acs.org This process involves heating the material to induce the elimination of water molecules from the boronic acid moieties, leading to the formation of boroxine linkages. For instance, studies on oligofluorene diboronic acids have shown that this dehydration can be effectively carried out by heating the samples under vacuum. acs.org While initial dehydration can be observed at temperatures as low as 60°C, a more complete and robust cross-linking is typically achieved at higher temperatures, such as 130°C under vacuum for a period of 2 hours. acs.org This "curing" process ensures the formation of a solvent-resistant film. acs.org The resulting cross-linked structures exhibit enhanced stability but can be hydrolyzed in the presence of wet polar solvents like THF and acetone. acs.org
To facilitate this process, researchers have synthesized a series of oligofluorenes end-capped with boronic acid groups. The synthesis of these precursors, such as fluorene dimer (F2BA), trimer (F3BA), and tetramer (F4BA) diboronic acids, is a critical preliminary step. acs.org
Table 1: Oligofluorene Diboronic Acids for Network Formation
| Compound | Description |
|---|---|
| F2BA | Fluorene dimer with terminal boronic acid groups |
| F3BA | Fluorene trimer with terminal boronic acid groups |
This table is based on the types of oligofluorene diboronic acids synthesized for creating networks via thermal dehydration. acs.org
The formation of these oligofluorene networks is fundamentally a supramolecular assembly process. The planar and aromatic nature of the fluorene unit promotes π-π stacking interactions, which contribute to the pre-organization of the oligomers. researchgate.net The introduction of boronic acid groups provides specific, directional interactions that guide the assembly into a more ordered and stable network upon dehydration. rsc.org
The self-assembly is driven by a combination of hydrogen bonding between the boronic acid groups prior to dehydration and the subsequent formation of covalent boroxine linkages. rsc.org The removal of solvent during the thermal treatment plays a crucial role. In the presence of solvent molecules that can act as hydrogen bond acceptors, one-dimensional chains may form. Upon solvent removal, these chains can further organize into a network structure through intermolecular interactions. rsc.org At elevated temperatures, the covalent B-O-B linkages dominate, solidifying the network structure. rsc.org This hierarchical assembly process, from individual oligomers to chains and finally to a cross-linked network, is a hallmark of this strategy.
Covalent Organic Framework (COF) and Conjugated Microporous Polymer (CMP) Syntheses
9,9-Diisopropylfluorene-2,7-diboronic acid is a valuable building block for the synthesis of Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) due to its rigid, planar structure and the reactive boronic acid groups. Boronic acid-containing monomers were among the first used to create COFs, which are crystalline, porous materials constructed from molecular building blocks through condensation polymerization. rsc.orgscispace.com
The synthesis of boronic acid-derived COFs typically involves the condensation reaction with polyol linkers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate ester linkages. researchgate.net These reactions are often reversible, which allows for error correction during the synthesis and leads to highly crystalline materials. The geometry of the fluorene-based diboronic acid linker predefines the geometry of the resulting framework. researchgate.net
The synthesis of these frameworks can be carried out in solution or through surface-mediated reactions to create single-layer COFs. researchgate.net For instance, the on-surface synthesis of a boronate ester network has been achieved at a liquid/solid interface at room temperature, demonstrating the dynamic nature of the boronic ester formation. researchgate.net
Table 2: Examples of Building Blocks for Fluorene-Based COFs
| Linker Type | Example Compound | Linkage Type |
|---|---|---|
| Boronic Acid | 9,9-Diisopropylfluorene-2,7-diboronic acid | Boronate Ester |
| Polyol | 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Boronate Ester |
This table illustrates the types of building blocks that can be combined with fluorene-based diboronic acids to form COFs. researchgate.netresearchgate.net
Control over Polymer Chain Length and Architecture
Controlling the chain length and architecture of polymers derived from 9,9-diisopropylfluorene-2,7-diboronic acid is crucial for tuning their properties. While direct control over the degree of polymerization in step-growth polymerizations like those forming COFs and CMPs can be challenging, several strategies can be employed.
One approach is to utilize protecting groups on the boronic acid moieties. For instance, using boronic esters, such as the bis(1,3-propanediol) ester of 9,9-dioctylfluorene-2,7-diboronic acid, can modulate the reactivity and influence the polymerization process. sigmaaldrich.com The choice of catalyst and reaction conditions in Suzuki-type polycondensations, a common method for preparing polyfluorenes, also plays a significant role.
In dispersion polymerization, the concentration of a stabilizing polymer can be varied to control the morphology and crystallinity of the resulting polyfluorene particles. nih.gov While this study focused on poly(9,9-di-n-octylfluorene), the principles can be extended to polymers derived from 9,9-diisopropylfluorene-2,7-diboronic acid. Low concentrations of the stabilizer can lead to mixed morphology spherulite particles, whereas higher concentrations can result in a controlled condensation-crystallization mechanism, yielding spherical particles with high crystalline content. nih.gov This demonstrates a synthetic handle for tuning the solid-state properties of the resulting polymer.
Advanced Spectroscopic and Electronic Characterization of Derived Materials
Photophysical Characterization Techniques
Photophysical characterization is essential for understanding the light-absorbing and emitting properties of materials derived from 9,9-Diisopropylfluorene-2,7-diboronic acid. These techniques probe the electronic transitions and de-excitation pathways that are fundamental to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions in conjugated materials. For polymers and molecules derived from 9,9-diisopropylfluorene, the absorption spectra are typically dominated by strong π-π* transitions within the conjugated backbone.
Table 1: UV-Visible Absorption Maxima for Selected Fluorene-Based Copolymers This table is interactive. Users can sort and filter the data.
| Polymer/Compound | Solvent/State | Absorption Maximum (λ_max) | Reference |
|---|---|---|---|
| FFCN Copolymer | Chloroform | 389 nm | nih.gov |
| PFCN Copolymer | Chloroform | 389 nm | nih.gov |
| Polyfluorene-Porphyrin Copolymers | Solution & Film | ~380 nm | nanoscience.or.kr |
| Poly(2,7-9,9'-dihexylfluorene-diyl) | Toluene (B28343) | ~380 nm | scielo.br |
| PPO-b-PEPK Copolymer | THF | 330 nm, 344 nm | semanticscholar.org |
Photoluminescence (PL) spectroscopy provides critical information about the emissive properties of materials, revealing details about their efficiency, color, and the nature of their excited states. For derivatives of 9,9-diisopropylfluorene, PL spectra are highly sensitive to the molecular structure, environment, and the presence of other chromophores. In solution, polyfluorene-based materials typically show a characteristic blue emission. For example, a polyfluorene copolymer in solution exhibited a maximum emission peak at 418 nm with a shoulder at 440 nm. nanoscience.or.kr However, in the solid state, the emission properties can change significantly due to intermolecular interactions. For instance, some carbazole-containing copolymers exhibit excimer fluorescence in thin films, which is absent in dilute solutions. semanticscholar.org
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High PLQY is a key requirement for materials used in light-emitting devices. Materials derived from 9,9-diisopropylfluorene can exhibit high quantum yields, although this is highly dependent on the specific structure and environment.
For example, water-soluble polymeric BODIPY dyes, which can be prepared using fluorene-diboronic acid derivatives, show relatively high fluorescence quantum yields in ethanol (B145695) (9.7% to 14.5%) but much lower yields in aqueous solutions (0.9% to 1.8%). researchgate.net This decrease is attributed to aggregation-induced quenching. researchgate.net The measurement of absolute quantum yields is often performed using specialized equipment like a Quantaurus-QY spectrometer, while relative quantum yields can be determined using a standard fluorescent dye, such as quinine (B1679958) sulfate. scielo.brmdpi.com In one case, a fluorene (B118485) copolymer with 9,10-dicyanophenanthrene used in an OLED showed a maximum external quantum efficiency (EQE) of 3.33 cd/A, indicating efficient light emission in a device setting. nih.gov
Table 2: Photoluminescence Quantum Yields (PLQY) and Device Efficiencies This table is interactive. Users can sort and filter the data.
| Material System | Medium | Quantum Yield / Efficiency | Notes | Reference |
|---|---|---|---|---|
| Polymeric BODIPY Dyes | Ethanol | 9.7% - 14.5% | Fluorescence Quantum Yield | researchgate.net |
| Polymeric BODIPY Dyes | Aqueous Solution | 0.9% - 1.8% | Quenching due to aggregation | researchgate.net |
| Fluorene-Porphyrin Copolymer (PFB02P05) | OLED Device | 0.66 cd/A | Luminous Efficiency | nanoscience.or.kr |
| Fluorene-Porphyrin Copolymer (PFB15P20) | OLED Device | 1.40 cd/A | Luminous Efficiency | nanoscience.or.kr |
| Fluorene-Dicyanophenanthrene Copolymer | OLED Device | 3.33 cd/A | Current Efficiency | nih.govmdpi.com |
A significant advantage of using 9,9-Diisopropylfluorene-2,7-diboronic acid as a monomer is the ability to tune the emission color of the resulting polymers across the visible spectrum. This is typically achieved by copolymerizing the fluorene unit, which acts as a blue-emitting host, with small amounts of other monomers (dopants) that emit at longer wavelengths.
Energy transfer from the excited fluorene segments to the dopant units results in emission from the dopant. By carefully selecting the dopant and its concentration, the final emission color can be controlled.
Green/Yellow Emission : Copolymers of fluorene with dicyanostilbene derivatives produce yellow-green light. nih.govmdpi.com
Greenish-Blue Emission : Incorporating 9,10-dicyanophenanthrene units into the polyfluorene backbone results in greenish-blue emission. nih.govmdpi.com
Red Emission : A copolymer containing 15 mol% of a thiophene-containing monomer (BTCVB) was shown to produce bright-red emission. uos.ac.kr
White/Orange Emission : By combining fluorene with both benzothiadiazole (green-emitting) and porphyrin (red-emitting) derivatives, emission color can be tuned, with some polymers achieving near-pure white light. nanoscience.or.kr In other systems, changing the complexation ratios of fluorene with boron diketonate allowed for tuning the emission from blue to orange. researchgate.net
This tunability is crucial for developing full-color displays based on a single polymer system. researchgate.net
In optoelectronic devices, especially phosphorescent OLEDs (PHOLEDs), managing the energy of singlet and triplet excitons is paramount. The fluorene unit is known for its high triplet energy (around 2.7-2.8 eV). rsc.org This property makes polyfluorene derivatives excellent host materials for phosphorescent guest emitters (dopants). The high triplet energy of the fluorene host prevents the back-transfer of triplet energy from the phosphorescent guest, which would otherwise quench the desired emission. rsc.org
The primary mechanism for energy transfer can be Förster Resonance Energy Transfer (FRET) for singlets or Dexter energy transfer for triplets. nih.gov In copolymers containing fluorene, benzothiadiazole, and porphyrin, an efficient Förster energy transfer from the fluorene units to the dopants was observed. nanoscience.or.kr In blended systems, such as polyfluorene doped with triplet emitters like Ir(ppy)3, the migration of excitons from the polymer matrix to the dopant leads to efficient triplet emission from the dopant, though it is often accompanied by quenching of the host's fluorescence. jkps.or.kr In hyperfluorescent OLEDs, which use a combination of a fluorescent emitter and a thermally activated delayed fluorescence (TADF) molecule, efficient singlet energy transfer from the TADF molecule to the fluorescent emitter is critical for device performance. rsc.org
Time-resolved spectroscopic techniques are employed to study the dynamics of excited states, providing information on processes like fluorescence decay, energy transfer, and exciton (B1674681) migration. These measurements operate on timescales from picoseconds to milliseconds.
Time-resolved photoluminescence data can reveal the presence of different emissive species or interactions. For example, studies on poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) (PEFV) used time-resolved data to confirm the existence of weak interchain interactions at high concentrations in solution and stronger interactions in thin films. nih.gov Time-resolved infrared (TRIR) spectroscopy has been used to identify the transient absorption bands of both singlet and triplet excited states in a BODIPY copolymer, tracking the kinetics of these species. frontiersin.org For more detailed structural analysis, time-resolved electron paramagnetic resonance (TREPR) spectroscopy can be superior to optical methods, as it offers higher molecular resolution for probing the electronic structure of light-induced triplet states. chemrxiv.org
Photoluminescence Spectroscopy (Fluorescence, Phosphorescence)
Electrochemical Characterization for Electronic Structure Analysis
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of these materials. By applying a cycling potential to a thin film of the polymer coated on a working electrode, one can determine the onset potentials for both oxidation (p-doping) and reduction (n-doping). These potentials are directly related to the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
The HOMO energy level can be estimated from the onset of the first oxidation peak (Eox), while the LUMO level is estimated from the onset of the first reduction peak (Ered). These estimations are typically made relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal or external standard. The empirical relationships are as follows:
EHOMO (eV) = -e (Eoxonset - E1/2, Fc/Fc⁺) - 4.8
ELUMO (eV) = -e (Eredonset - E1/2, Fc/Fc⁺) - 4.8
For many fluorene-based copolymers, the HOMO levels are typically found in the range of -5.4 to -5.9 eV, indicating good air stability of the neutral polymer and facilitating hole injection from common anodes like indium tin oxide (ITO) modified with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). The LUMO levels often fall between -2.1 and -4.0 eV, which is crucial for electron injection and transport. For instance, in copolymers alternating fluorene units with electron-accepting moieties like benzothiadiazole, the LUMO level is significantly lowered, which is a key strategy for tuning the polymer's electronic properties. researchgate.netrsc.org
Specific experimental values for polymers derived solely from 9,9-Diisopropylfluorene-2,7-diboronic acid are not available in the search results. The table below illustrates typical data for analogous fluorene copolymers.
Table 1: Representative HOMO/LUMO Levels of Fluorene-Based Copolymers Determined by Cyclic Voltammetry
| Polymer | Oxidation Onset (V vs. Fc/Fc⁺) | Reduction Onset (V vs. Fc/Fc⁺) | Estimated HOMO (eV) | Estimated LUMO (eV) |
|---|---|---|---|---|
| Poly(9,9-dioctylfluorene) (PFO) | 1.00 | -2.68 | -5.80 | -2.12 |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | 0.72 | -1.05 | -5.52 | -3.75 |
Note: Data is illustrative and compiled from analogous compounds reported in the literature. mdpi.comresearchgate.net
The energy gap (Eg) of a conjugated polymer is a critical parameter that defines its optical and electronic properties. It can be determined using both electrochemical and optical methods, and a comparison of the two provides deeper insight into the material's electronic structure.
The electrochemical energy gap (Egelectrochem) is calculated from the difference between the HOMO and LUMO energy levels obtained from CV measurements:
Egelectrochem = ELUMO - EHOMO = e (Eoxonset - Eredonset)
The optical energy gap (Egopt) is determined from the onset of the lowest energy absorption band in the UV-Visible absorption spectrum of a thin film of the material. This onset corresponds to the energy required for a π-π* transition. The value is calculated using the formula:
Egopt (eV) = 1240 / λonset (nm)
Generally, the electrochemical gap is found to be slightly larger than the optical gap. mdpi.com This difference is attributed to the exciton binding energy in the polymer, which is the energy required to separate the electron-hole pair created upon photoexcitation. For alternating polyfluorene copolymers, the difference between the electrochemical and optical gaps can be in the range of 0.1 to 0.5 eV. mdpi.com
Specific experimental values for polymers derived solely from 9,9-Diisopropylfluorene-2,7-diboronic acid are not available in the search results. The table below illustrates typical data for analogous fluorene copolymers.
Table 2: Comparison of Electrochemical and Optical Energy Gaps for Representative Fluorene Copolymers
| Polymer | Egelectrochem (eV) | λonset (nm) | Egopt (eV) | Exciton Binding Energy (approx. eV) |
|---|---|---|---|---|
| Poly(9,9-dioctylfluorene) (PFO) | 3.68 | 443 | 2.80 | 0.88 |
Note: Data is illustrative and compiled from analogous compounds reported in the literature. *Discrepancies can arise from different measurement conditions and calculation methods. rsc.orgmdpi.com
Morphological Characterization of Films and Networks
The morphology of thin films and networks formed from fluorene-based polymers is crucial as it directly influences device performance, affecting properties like charge carrier mobility and photoluminescence efficiency. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are commonly employed to study the surface topography and phase separation in these materials.
For copolymers derived from fluorene monomers, the film morphology is highly dependent on the processing conditions, including the choice of solvent, spin-coating speed, and post-deposition annealing treatments. researchgate.netmdpi.com AFM studies of analogous polyfluorene films, such as those based on poly(9,9-dioctylfluorene), reveal that different solvent environments and thermal histories can lead to distinct surface features. mdpi.com For example, spin-coating from a good solvent typically results in smooth, amorphous films with low surface roughness (Rq often < 1 nm). mdpi.com
Subsequent annealing can induce molecular rearrangement, leading to the formation of more ordered domains or, in some cases, specific crystalline phases like the β-phase in poly(9,9-dioctylfluorene), which is characterized by a more planar backbone conformation. mdpi.com AFM images can visualize these changes, showing the evolution from a featureless surface to one with distinct domains or fibrous networks. researchgate.net The surface roughness and phase homogeneity are critical parameters that can be quantified from AFM data, providing a link between processing, structure, and the ultimate electronic properties of the device.
Theoretical and Computational Investigations of 9,9 Diisopropylfluorene 2,7 Diboronic Acid Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules. rsc.orgmdpi.com These calculations are central to understanding fluorene-based materials, providing a bridge between molecular structure and macroscopic function. researchgate.net For systems involving 9,9-Diisopropylfluorene-2,7-diboronic acid, DFT allows for the simulation of properties that are otherwise difficult to measure experimentally.
The electronic properties of conjugated molecules like 9,9-Diisopropylfluorene-2,7-diboronic acid are largely defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are routinely employed to determine the energies of these orbitals. The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties, including its absorption and emission spectra. researchgate.net
In the fluorene (B118485) scaffold, the HOMO is typically a π-orbital delocalized along the conjugated backbone, while the LUMO is a corresponding π*-antibonding orbital. The introduction of substituents at the C-2, C-7, and C-9 positions can significantly modulate these energy levels. mdpi.com
C-9 Position : The bulky, electron-donating isopropyl groups at the C-9 position primarily enhance solubility and influence the polymer backbone's conformation through steric effects. researchgate.net
Theoretical studies on related fluorene-based donor-acceptor copolymers show that the electronic properties can be precisely tuned by modifying the acceptor strength and the coplanarity of the backbone. ntu.edu.tw Computational analyses using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-31G(d) have proven effective in predicting these orbital energies in various solvent environments using models like the Polarizable Continuum Model (PCM). mdpi.com
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Fluorene-Thiadiazole Oligomer (TDA1FL) | -5.65 | -2.22 | 3.43 | B3LYP/6-31G(d) | researchgate.net |
| Symmetrical Fluorene Derivative (Compound 1) | -5.60 | -2.24 | 3.36 | CAM-B3LYP/6-31G(d) | mdpi.com |
| Symmetrical Fluorene Derivative (Compound 3) | -5.55 | -2.28 | 3.27 | CAM-B3LYP/6-31G(d) | mdpi.com |
| o-Carborane-Functionalized Fluorene | -6.41 | -1.58 | 4.83 | DFT Calculation | rsc.org |
In donor-acceptor (D-A) systems based on the fluorene backbone, intramolecular charge transfer (ICT) is a key process that governs their photophysical properties. nih.gov The 9,9-diisopropylfluorene unit acts as the electron-donating core, while the two boronic acid groups function as electron acceptors. Upon photoexcitation, an electron is promoted from the HOMO (localized mainly on the fluorene donor) to the LUMO (with significant contribution from the boronic acid acceptors), creating a charge-separated excited state. nih.govnih.gov
DFT and TD-DFT calculations can model this phenomenon by analyzing the composition and spatial distribution of the frontier orbitals. rsc.org The degree of spatial overlap between the HOMO and LUMO provides insight into the efficiency of charge transfer. In many fluorene-based D-A copolymers, the push-pull interaction between the donor and acceptor units leads to enhanced ICT, which is crucial for their application in optoelectronics. nih.gov Computational studies can also rationalize how structural changes, such as twisting of the polymer backbone, can impact ICT and subsequently affect properties like fluorescence quantum yield. nih.gov
TD-DFT is a premier computational tool for predicting the electronic absorption and emission spectra of organic molecules. rsc.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the maximum absorption wavelengths (λ_max). mdpi.comresearchgate.net These calculations have been successfully applied to a wide range of fluorene derivatives, showing good agreement between theoretical predictions and experimental UV-Vis spectra. rsc.orgmdpi.com
For 9,9-Diisopropylfluorene-2,7-diboronic acid, TD-DFT can predict the primary π-π* transitions responsible for its characteristic absorption profile. mdpi.com Furthermore, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence spectra and calculate the Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com The choice of functional and the inclusion of solvent effects are critical for achieving high accuracy in these predictions. rsc.orgmdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior
While quantum mechanical methods are excellent for studying electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the large-scale conformational dynamics and intermolecular interactions of polymers and oligomers over time. rsc.org For systems derived from 9,9-Diisopropylfluorene-2,7-diboronic acid, MD simulations provide critical insights into how individual molecules behave in solution and in the solid state.
MD simulations can model the conformational flexibility of polyfluorene chains, including the distribution of torsional angles between adjacent fluorene units. acs.org These simulations have shown that polyfluorene chains are not rigid rods but possess a degree of flexibility, punctuated by sharp loops and turns. acs.org The bulky 9,9-diisopropyl groups play a significant role in this behavior, introducing steric hindrance that influences the planarity of the backbone and can prevent excessive π–π stacking. acs.org
Furthermore, MD is used to study aggregation phenomena, where polymer chains come together to form ordered domains. rsc.org This process is known to significantly affect the photophysical properties of polyfluorenes, often leading to changes in emission color and efficiency. uh.edu By simulating the interactions between multiple polymer chains, researchers can understand how factors like solvent quality and temperature influence the formation of aggregates and more ordered structures like the β-phase. rsc.org
Mechanistic Studies of Polymerization Reactions (e.g., Suzuki-Miyaura)
The primary method for synthesizing polymers from 9,9-Diisopropylfluorene-2,7-diboronic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org Computational studies, predominantly using DFT, have been instrumental in elucidating the complex mechanism of this reaction, providing a level of detail that is often inaccessible through experiments alone. rsc.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide comonomer.
Transmetalation : The organic group is transferred from the boronic acid (activated by a base) to the palladium center. nih.govacs.org
Reductive Elimination : The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. nih.gov
Computational investigations have clarified several mechanistic ambiguities. For instance, DFT calculations have shown that the transmetalation step is often the rate-limiting step and that the base plays a crucial role by activating the boronic acid to form a more reactive boronate species. nih.govacs.org Studies have also explored the impact of different ligands on the palladium catalyst, guiding the selection of ligands that improve reaction efficiency and control polymer properties. digitellinc.comdigitellinc.com In the context of catalyst-transfer polymerization, computational models help to understand how the catalyst "walks" along the growing polymer chain, which is essential for synthesizing well-defined block copolymers. rsc.orgrsc.org
| Mechanistic Step | Description | Key Insights from Computational Studies | Relevant References |
|---|---|---|---|
| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) complex. | Determination of reaction barriers and influence of phosphine (B1218219) ligands on reaction kinetics. | nih.govrsc.org |
| Transmetalation | Transfer of the aryl group from the boronate ester to the Pd(II) complex. | Elucidation of the role of the base in activating the boronic acid; often identified as the rate-determining step. | nih.govacs.orgdigitellinc.com |
| Reductive Elimination | Coupling of the two organic groups (Ar-Ar') and regeneration of the Pd(0) catalyst. | Understanding how ligand sterics and electronics influence the ease of C-C bond formation and prevent side reactions. | nih.gov |
| Catalyst Transfer | Intramolecular movement of the catalyst in catalyst-transfer polymerization. | Modeling intramolecular catalyst transfer from one monomer unit to the next, crucial for controlled polymerization. | rsc.orgrsc.org |
Prediction of Supramolecular Interactions
Supramolecular chemistry involves the study of non-covalent interactions that direct molecules to self-assemble into larger, ordered architectures. tue.nltue.nl For 9,9-Diisopropylfluorene-2,7-diboronic acid, the boronic acid functionalities are key players in directing supramolecular assembly. researchgate.net
Boronic acids are well-known for their ability to form strong, directional hydrogen bonds. They can self-condense to form cyclic boroxine (B1236090) structures or interact with diols. researchgate.netnih.gov Computational methods can predict the geometries and binding energies of these hydrogen-bonded networks. Theoretical treatments have confirmed significant binding energies in co-crystals of diboronic acids, often mediated by water molecules that extend the hydrogen-bonding motifs. researchgate.net
In addition to hydrogen bonding, π–π stacking between fluorene units contributes to self-assembly. rsc.org However, the bulky isopropyl groups at the C-9 position would sterically hinder close packing of the aromatic cores, leading to a delicate balance between attractive π–π interactions and steric repulsion. Computational modeling can quantify these competing forces, helping to predict the most stable supramolecular arrangements in both solution and the solid state. rsc.org These predictive capabilities are vital for designing materials with specific morphologies and for understanding how structure at the molecular level dictates the properties of the final material. tue.nl
Applications of 9,9 Diisopropylfluorene 2,7 Diboronic Acid Based Materials in Functional Devices and Systems
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Copolymers incorporating the 9,9-diisopropylfluorene moiety are extensively used in OLEDs and PLEDs due to their high photoluminescence quantum yields and excellent charge transport capabilities. The bulky isopropyl groups at the C9 position of the fluorene (B118485) unit are particularly effective at preventing intermolecular aggregation, which helps to maintain high emission efficiency in the solid state.
Polyfluorene-based copolymers are exceptional emitter materials, offering color tunability across the visible spectrum by incorporating various comonomers. gatech.edu The fluorene unit typically serves as a blue-emitting host, and its emission can be tuned by copolymerization with narrow band-gap monomers that act as exciton (B1674681) traps. 20.210.105rsc.org This strategy allows for efficient intramolecular energy transfer from the fluorene segment to the comonomer unit, resulting in emission of different colors. mdpi.com
For instance, copolymers of fluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DBT) have been synthesized to achieve saturated red emission. 20.210.105rsc.org In these systems, the DBT unit acts as an exciton trap, and its concentration in the polymer backbone can be varied to shift the emission peak from 628 nm to 674 nm. 20.210.105rsc.org Devices fabricated with a copolymer containing 15% DBT achieved a maximum external quantum efficiency of 1.4%. 20.210.105rsc.org Similarly, copolymers with dicyanostilbene units produce yellow-green light, while those with 9,10-dicyanophenanthrene emit in the greenish-blue region. mdpi.comnih.gov A device using a fluorene copolymer with 2.5 mol% of 9,10-dicyanophenanthrene demonstrated a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. mdpi.comnih.gov
| Copolymer System | Emission Color | Max Emission Peak (nm) | Max Brightness (cd/m²) | Max Efficiency | Reference |
|---|---|---|---|---|---|
| Polyfluorene-DBT (15%) | Red | ~650 | Not Reported | 1.4% (EQE) | 20.210.105rsc.org |
| Polyfluorene-dicyanophenanthrene (2.5%) | Greenish-Blue | Not Reported | 9230 | 3.33 cd/A (Current Efficiency) | mdpi.comnih.gov |
| PFTORT | Red-Orange | 610 | Not Reported | Not Reported | 20.210.105 |
| PFTTORTT | Red | 666 | Not Reported | Not Reported | 20.210.105 |
Beyond their role as emitters, fluorene-based materials are crucial for charge transport layers (CTLs), particularly as hole-transporting materials (HTMs). mdpi.com The incorporation of fluorenyl groups into molecules structurally similar to traditional HTMs like N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) can address issues of poor solubility and limited carrier transport. mdpi.com For example, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) has shown hole mobility five times greater than that of TPD. mdpi.com This enhancement is attributed to the fluorene unit's good film-forming properties and favorable HOMO energy levels that reduce the hole injection barrier from the anode. mdpi.com
OLED devices using 2M-DDF as the hole-transport layer (HTL) with an Alq3 emitter achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, significantly outperforming devices based on TPD. mdpi.com The study of fluorene-arylamine copolymers has further revealed that hole mobility is primarily dependent on the chemical composition, where increasing the arylamine content improves mobility through direct hopping between arylamine units. fluxim.com This demonstrates that charge transport and light emission properties can be optimized independently within a single material system. fluxim.com While less common, fluorene derivatives can also be engineered for electron transport layers (ETLs) by incorporating electron-withdrawing groups. mdpi.commdpi.com
| Material | Function | Hole Mobility (cm²/Vs) | Device Performance (Max Luminance / Efficiency) | Reference |
|---|---|---|---|---|
| 2M-DDF | HTL | 5x that of TPD | 21,412 cd/m² / 4.78 cd/A | mdpi.com |
| PIF-TPAPCz | HTL | 1.61 × 10⁻² | Not Reported / 15.3% (EQE) | acs.org |
| Fluorene-Arylamine Copolymers | HTL | Dependent on arylamine content | Not Reported | fluxim.com |
Organic Photovoltaics (OPVs) and Polymer Solar Cells
In the realm of solar energy, copolymers derived from 9,9-diisopropylfluorene-2,7-diboronic acid are key components in the active layers of OPVs, where they function as electron donors. Their tunable band gaps and appropriate energy levels make them effective for harvesting solar radiation and facilitating charge separation.
The donor-acceptor (D-A) copolymer architecture is a highly successful strategy for creating low band-gap polymers for OPVs. mdpi.comnih.gov In these polymers, electron-rich fluorene units are alternated with electron-deficient units. mdpi.commdpi.com This design modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, narrowing the band gap and extending the absorption spectrum into the visible and near-infrared regions. ucla.edu
A prominent example is the copolymerization of fluorene with 4,7-di-2-thienyl-2,1,3-benzothiadiazole (DTBT). ucla.edu The resulting polymer, PFDTBT, possesses a deep HOMO level, which leads to a high open-circuit voltage (Voc) in solar cells when blended with fullerene acceptors like PCBM. ucla.edu By modifying the side chains on the fluorene unit, properties such as solubility and molecular packing can be optimized, further enhancing device performance. ucla.edu For instance, a polymer solar cell using BisDMO-PFDTBT blended with PC71BM as the active layer achieved a power conversion efficiency (PCE) of 4.5%. ucla.edu Another donor-acceptor polymer based on 9,9-dioctylfluorene, when blended with PC70BM, yielded devices with a PCE of 6.2% and a high external quantum efficiency (EQE) of 74% without the need for additives or thermal annealing. researchgate.net
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | EQE (%) | Reference |
|---|---|---|---|---|---|
| BisDMO-PFDTBT | PC71BM | 4.5 | ~1.0 | High | ucla.edu |
| 9,9-dioctylfluorene-based D-A polymer | PC70BM | 6.2 | Not Reported | 74 | researchgate.net |
In addition to the active layer, fluorene-based materials are employed as interfacial layers in OPVs and perovskite solar cells to improve charge extraction and transport. acs.orgresearchgate.net Conjugated fluorene copolymers possess high hole mobilities, reaching up to 10⁻³ cm²V⁻¹s⁻¹, making them excellent candidates for hole transport layers (HTLs). electrochem.org They can effectively extract holes from the active layer and transport them to the anode. sci-hub.se
In composite structures with metal oxides like TiO₂, fluorene polymers demonstrate efficient photoinduced charge transfer, where the polymer donates an electron to the TiO₂. electrochem.org The subsequent charge recombination is remarkably slow, with a half-life of around 1 millisecond, which is favorable for achieving high open-circuit voltages. electrochem.org Furthermore, the surface energy of the electrodes and interfacial layers is critical, as it influences the local composition and vertical phase separation of the bulk heterojunction (BHJ) active layer, ultimately impacting device performance. nih.gov Specifically designed fluorene-terminated molecules have also been synthesized as HTMs for perovskite solar cells, achieving PCEs over 18% and demonstrating enhanced thermal stability and hydrophobicity, which contributes to the long-term stability of the devices. researchgate.net
Organic Field-Effect Transistors (OFETs)
The excellent charge transport properties of fluorene-based copolymers make them highly suitable for the semiconductor layer in OFETs. mdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. semanticscholar.org The rigid, planar structure of the fluorene unit facilitates π-π stacking and ordered molecular arrangement, which is conducive to efficient charge transport. researchgate.net
Donor-acceptor copolymers containing fluorene have been investigated as active materials in OFETs. mdpi.com The charge transport characteristics can be tuned by modifying the chemical structure of the acceptor unit. mdpi.com For example, liquid-crystalline polymers such as poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) exhibit highly ordered chain alignment, leading to hole mobilities on the order of 10⁻³ cm²V⁻¹s⁻¹. researchgate.net By fabricating nanowires of F8T2 within lithographically patterned nanochannels, the polymer chain alignment is enhanced, resulting in improved carrier mobility compared to flat-film transistors. researchgate.net Recent studies have demonstrated that by using high-capacitance ionic polyurethane dielectrics, the hole mobility in F8T2 OFETs can be remarkably enhanced to over 5 cm²V⁻¹s⁻¹. researchgate.net
| Material | Device Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
|---|---|---|---|---|
| F8T2 | Nanowire OFET | > 10⁻³ | Not Reported | researchgate.net |
| F8T2 with Ionic PU Dielectric | OFET | > 5 | Not Reported | researchgate.net |
| Fluorene-Benzotriazole Copolymers | OFET | Assessed as potential active materials | Assessed as potential active materials | mdpi.com |
Chemical and Biological Sensing Applications
The dual functionality of the fluorene-diboronic acid structure makes it an excellent candidate for sensing applications. The fluorene unit acts as a highly efficient fluorophore, while the boronic acid moieties serve as recognition sites for specific analytes.
Conjugated polymers based on fluorene derivatives have emerged as highly sensitive materials for the detection of nitroaromatic compounds (NACs), which are common components of explosives. The detection mechanism relies on fluorescence quenching. When the electron-deficient NACs come into proximity with the electron-rich fluorene-based polymer, a photoinduced electron transfer (PET) occurs from the polymer's excited state to the NAC, quenching the fluorescence signal. nih.govacs.org
Three fluorene-based conjugated polymers (CP 1, CP 2, and CP 3) demonstrated high sensitivity and selectivity for 2,4,6-trinitrophenol (TNP) in aqueous solutions. acs.orgmdpi.com The quenching efficiency is quantified by the Stern-Volmer constant (Ksv), with higher values indicating more efficient quenching. These polymers exhibited exceptionally high Ksv values, leading to ultra-low limits of detection (LOD) at the picomolar (pM) level. nih.govmdpi.com The high performance is attributed to the strong π-π interactions and efficient electron transfer between the polymer and the analyte. acs.org
Table 1: Performance of Fluorene-Based Polymers in Detecting 2,4,6-Trinitrophenol (TNP)
| Polymer | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (pM) |
| CP 1 | 4.27 x 10⁶ | 3.2 |
| CP 2 | 3.71 x 10⁶ | 5.7 |
| CP 3 | 2.13 x 10⁶ | 6.1 |
This table summarizes the sensing performance of three different fluorene-based conjugated polymers for the detection of TNP, highlighting their high quenching constants and picomolar detection limits. mdpi.com
A hallmark application of boronic acids is in the detection of saccharides. This capability stems from the reversible covalent interaction between boronic acid groups and the cis-diol moieties present in many sugars. mdpi.com In an aqueous environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and a charged tetrahedral boronate form. The binding of a diol, such as glucose, shifts this equilibrium, forming a cyclic boronate ester. semanticscholar.org This change in the coordination and electronic nature of the boron center can be designed to produce a significant change in the fluorescence of a nearby fluorophore, such as fluorene. mdpi.com
This interaction forms the basis of many glucose sensors. The binding event can alter intramolecular charge transfer (ICT) pathways or inhibit photoinduced electron transfer (PET) quenching mechanisms, leading to an increase or "turn-on" of fluorescence. The affinity and selectivity for different saccharides can be tuned by modifying the structure of the boronic acid receptor.
The unique chemistry of boronic acids extends their utility to broader biosensor development. Boronic acid-functionalized polymers can form dynamic, self-healing hydrogels through the formation of reversible boronate ester bonds. nih.govrsc.org These hydrogels provide a biocompatible, three-dimensional matrix suitable for cell culture.
Researchers have demonstrated the use of boronic acid-based hydrogels for the encapsulation and culture of human cells, such as breast cancer cells and pulmonary fibroblasts, with good viability observed over time. nih.gov A key innovation is the ability to construct layered hydrogels for 3D co-cultures by leveraging the self-healing properties of the material. Hydrogel blocks containing different cell types can be physically joined, and they will "heal" together to form a contiguous, multi-layered system. This allows for the study of cell-cell interactions in a controlled, tissue-like environment. nih.gov This approach, enabled by the dynamic covalent chemistry of boronic acids, is promising for applications in tissue engineering and disease modeling. semanticscholar.org
Electrochromic Devices
Polyfluorenes and fluorene-based copolymers are highly promising materials for electrochromic devices (ECDs), which change their optical properties in response to an applied voltage. These materials offer high contrast, fast switching speeds, and good stability, making them suitable for applications like smart windows, displays, and rearview mirrors. researchgate.net
The electrochromic effect in these polymers arises from the reversible redox reactions (oxidation and reduction) of the conjugated backbone. In its neutral state, a fluorene-based polymer may be colorless or lightly colored. Upon applying a potential, it can be oxidized (p-doped) or reduced (n-doped), forming polarons and bipolarons that introduce new electronic transitions, leading to strong absorption in the visible spectrum and a distinct color change. canada.ca
For instance, an alternating copolymer of quater(9,9-dioctylfluorene) and oxadiazole (PF4Ox) transitions from a colorless neutral state to a rosy-red state upon electrochemical reduction. canada.ca Similarly, copolymers incorporating benzoselenadiazole exhibit high optical contrasts in both the visible and near-infrared (NIR) regions. mdpi.com The performance of these materials is characterized by their optical contrast (ΔT%), switching time, and coloration efficiency (η).
Table 2: Electrochromic Properties of Various Fluorene-Based Polymers
| Polymer System | Color Change | Wavelength (nm) | Optical Contrast (ΔT%) | Switching Time (s) |
| PF4Ox | Colorless to Rosy-Red | - | High | 1.1 |
| P(F-co-EDOT) | - | - | 17% to 27% | 1.8 to 3.6 |
| PFBT | Yellow to Green | 650 | High | - |
| DPAF-PA | - | - | 80-85% | - |
This table presents key performance metrics for several fluorene-based electrochromic polymers, illustrating their diverse color transitions, high contrast ratios, and rapid switching speeds. canada.camdpi.comrsc.orgresearchgate.net
Organic Photocatalysis
Conjugated polymers, including those based on fluorene, are emerging as a new class of organic photocatalysts for solar fuel production, particularly for hydrogen evolution from water. chemrxiv.orgucl.ac.uk These materials can absorb light to generate electron-hole pairs (excitons), which then drive redox reactions. A key advantage of these polymer systems is the ability to tune their electronic and optical properties through synthetic modification to optimize light absorption and charge separation. acs.org
Polyfluorene derivatives, often prepared as nanoparticles or "polymer dots" (Pdots) to increase surface area and dispersibility in water, have shown significant activity for photocatalytic hydrogen generation. rsc.orgrsc.org For example, Pdots made from poly(9,9-dioctylfluorene) (PFO) achieved a hydrogen evolution rate (HER) of 1.20 ± 0.04 mmol h⁻¹ g⁻¹. rsc.org The efficiency of these photocatalysts can be dramatically enhanced by creating donor-acceptor (D-A) structures within the polymer backbone. A copolymer of fluorene (donor) and benzothiadiazole (acceptor), known as PFBT, exhibited a nearly threefold higher HER compared to the PFO homopolymer, demonstrating the critical role of intramolecular charge transfer in improving photocatalytic performance. acs.orgacs.org
Table 3: Hydrogen Evolution Rates for Fluorene-Based Polymer Photocatalysts
| Polymer Photocatalyst | Structure Type | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) |
| PFO-Pdots | Homopolymer | 0.74 - 1.20 |
| PFBT-Pdots | Donor-Acceptor | 2.23 |
| PFVA-Pdots | Donor-Donor | 0.34 |
| S-CMP3 | Porous Network | 3.11 (visible light) |
This table compares the photocatalytic hydrogen evolution rates of different fluorene-based polymers, highlighting the superior performance of donor-acceptor structures and porous networks. acs.orgrsc.orgacs.orgacs.org
Supramolecular Gels with Enhanced Photophysical and Rheological Properties
The incorporation of boronic acid functionalities into molecular gelators provides a powerful strategy for creating "smart" supramolecular gels with tunable properties. The dynamic covalent nature of boronate ester bonds allows these gels to exhibit stimuli-responsive and self-healing behaviors. rsc.orgacs.org
When boronic acids are introduced as additives to low molecular weight gelators (LMWGs) containing hydroxyl groups, they can form crosslinks that significantly enhance the mechanical strength of the resulting gel. acs.org This is observed through rheological measurements, which show a marked increase in the storage modulus (G'), representing the elastic component of the gel, upon addition of the boronic acid. For example, adding phenylboronic acid (PhBA) to an oxotriphenylhexanoate (OTHO1) gel led to a 3- to 4-fold increase in gel strength. acs.org
This reinforcement is attributed to the formation of covalent boronate ester adducts, which supplement the non-covalent interactions (like hydrogen bonding and π-π stacking) that initially form the gel network. acs.org Furthermore, these dynamic bonds can break and reform, imparting self-healing capabilities to the material. This approach allows for the straightforward enhancement of both the rheological and photophysical properties of existing gel systems, paving the way for advanced functional materials. acs.org
Advanced Photofunctional Materials for Molecular Electronics
Materials derived from 9,9-diisopropylfluorene-2,7-diboronic acid are integral to the advancement of molecular electronics, a field focused on utilizing individual molecules or nanoscale collections of molecules as electronic components. The unique structural characteristics of the 9,9-diisopropylfluorene unit, particularly its bulky isopropyl groups, impart significant solubility and processability to the resulting polymers. This feature is crucial for the fabrication of thin-film devices. Furthermore, the fluorene core provides a rigid and planar biphenyl (B1667301) unit, which contributes to a high photoluminescence quantum yield and excellent thermal and oxidative stability. These properties are highly desirable for the development of robust and efficient organic electronic devices.
The primary application of these materials in molecular electronics is in the fabrication of organic light-emitting diodes (OLEDs). The 9,9-diisopropylfluorene moiety serves as a blue-emitting building block in conjugated polymers. By copolymerizing 9,9-diisopropylfluorene-2,7-diboronic acid with various aromatic comonomers, the emission color of the resulting polymer can be tuned across the visible spectrum. This is achieved through Förster resonance energy transfer (FRET) from the higher energy fluorene units to the lower energy comonomer units.
In a notable study, copolymers of 9,9-diisopropylfluorene were synthesized with dicyanostilbene and 9,10-dicyanophenanthrene moieties. These copolymers exhibited significant intramolecular energy transfer, leading to tunable light emission. Specifically, copolymers with dicyanostilbene showed yellow-green electroluminescence, while those with 9,10-dicyanophenanthrene emitted in the greenish-blue region. An OLED device incorporating a copolymer with 2.5 mol% of 9,10-dicyanophenanthrene demonstrated a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A mdpi.comnih.gov.
The performance of such photofunctional materials is often evaluated based on several key parameters, which are summarized in the interactive table below.
| Polymer System | Comonomer | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |
| Poly(9,9-diisopropylfluorene-co-dicyanostilbene) | Dicyanostilbene | Yellow-Green | Not Reported | Not Reported |
| Poly(9,9-diisopropylfluorene-co-9,10-dicyanophenanthrene) | 9,10-Dicyanophenanthrene | Greenish-Blue | 9230 | 3.33 |
Detailed research findings on the specific electronic properties of polymers derived solely from 9,9-diisopropylfluorene-2,7-diboronic acid are limited in publicly available literature. However, the broader family of polyfluorenes continues to be a major focus of research in molecular electronics due to their versatile synthesis and excellent photophysical properties.
Structure Property Relationships in 9,9 Diisopropylfluorene 2,7 Diboronic Acid Derived Systems
Influence of 9,9-Disubstitution on Fluorene (B118485) Core Stability and Electronic Properties
The C9 position of the fluorene core is particularly reactive and susceptible to oxidation, which can lead to the formation of undesirable fluorenone defects. mdpi.com The introduction of two substituents at this methylene (B1212753) bridge is a common and effective strategy to enhance the long-term stability of fluorene-based materials. mdpi.com This disubstitution prevents the oxidation to fluorenone, thereby preserving the desired electronic and optical properties of the fluorene unit. nih.gov
The substituents at the 9,9-position, such as the diisopropyl groups, are not merely protective caps; they also exert a significant influence on the electronic properties of the fluorene core. The alkyl groups are electron-donating, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, the steric bulk of the substituents influences the conformation of the fluorene backbone in polymeric systems, which in turn affects the extent of π-conjugation and the resulting electronic and optical characteristics. researchgate.net The introduction of bulky groups can lead to the suppression of charge transport resistance and enhance interfacial electron transfer in certain applications. repec.org Theoretical studies on related 9,9-dimethylfluorene derivatives have shown that functionalization can significantly alter electronic and optical properties, with modifications leading to changes in HOMO/LUMO energies and absorption spectra. chemrxiv.org
Impact of Main Chain Modifications on Optical and Electronic Properties
The optical and electronic properties of polymers derived from 9,9-diisopropylfluorene-2,7-diboronic acid can be precisely controlled through modifications to the polymer main chain. tue.nl Copolymerization is a powerful technique to tune these properties by incorporating different aromatic units alongside the fluorene monomer. The choice of the comonomer is critical in defining the shape of the frontier electronic levels and the resulting intrachain charge mobilities. gatech.edu
A prevalent strategy for tuning the properties of fluorene-based materials is the creation of donor-acceptor (D-A) copolymers. nih.gov This involves polymerizing the fluorene monomer, which typically acts as an electron-donating or transport unit, with monomers possessing strong electron-withdrawing (acceptor) characteristics. This D-A architecture induces an intramolecular charge transfer (ICT) from the donor unit to the acceptor unit upon photoexcitation. nih.gov
The strength of this ICT interaction, and consequently the optical and electronic properties of the resulting copolymer, can be finely tuned by the choice of the donor and acceptor units. nih.gov For instance, copolymerizing fluorene units with electron-deficient blocks like benzothiadiazole (BT) derivatives leads to a significant red-shift in both absorption and emission spectra compared to the fluorene homopolymer. This is due to a smaller HOMO-LUMO gap in the D-A copolymer. gatech.edu The introduction of electron-withdrawing groups, such as in nitro-modified fluorene derivatives, can shift absorption spectra to regions of greater solar photon abundance, making them suitable candidates for solar cell applications. chemrxiv.org
The rational design of materials for organic electronics hinges on the ability to control the frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.net This is crucial for optimizing charge injection/extraction in organic light-emitting diodes (OLEDs) and for controlling the open-circuit voltage and charge transfer in organic solar cells (OSCs). tees.ac.ukmdpi.com
In polymers derived from 9,9-diisopropylfluorene-2,7-diboronic acid, the HOMO and LUMO levels can be systematically engineered through copolymerization. researchgate.net The energy of the HOMO is primarily determined by the electron-donating unit, while the LUMO level is largely set by the electron-accepting unit. nih.gov By carefully selecting comonomers with appropriate electronic properties, the HOMO-LUMO gap can be narrowed or widened to target specific absorption and emission wavelengths. gatech.edu For example, quantum-chemical calculations on fluorene-based copolymers have demonstrated that copolymerization with benzothiadiazole (FBT) significantly lowers the LUMO level compared to the fluorene homopolymer, while copolymerization with ethynylene-dithiophene (FEDOT) has a more pronounced effect on the HOMO level. gatech.edu This selective modulation allows for the creation of materials with tailored optoelectronic properties for specific device applications. researchgate.netnih.gov
Table 1: Calculated Frontier Orbital Energies for Fluorene-Based Oligomers Data adapted from quantum-chemical characterizations of fluorene-based systems. gatech.edu
| Oligomer Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Fluorene (F) | -5.75 | -2.10 | 3.65 |
| Fluorene-co-Benzothiadiazole (FBT) | -5.80 | -3.05 | 2.75 |
| Fluorene-co-Ethynylene-dithiophene (FEDOT) | -5.45 | -2.35 | 3.10 |
Role of Side Chains in Solubility, Processability, and Solid-State Organization
The side chains attached to the C9 position of the fluorene core play a critical role in determining the material's processability and solid-state morphology, without directly participating in the electronic conjugation of the backbone. researchgate.netresearchgate.net The diisopropyl groups in 9,9-diisopropylfluorene-2,7-diboronic acid are crucial for imparting solubility in common organic solvents. nih.gov This solubility is essential for solution-based processing techniques, which are widely used for fabricating large-area electronic devices.
Beyond solubility, the bulky nature of the isopropyl side chains influences the inter-chain packing in the solid state. nih.gov They create steric hindrance that can prevent the close aggregation and crystallization of polymer chains. mdpi.com While excessive aggregation can lead to fluorescence quenching and the formation of undesirable emissive states in some polyfluorenes, the steric hindrance from the side chains helps maintain the intrinsic optical properties of the individual polymer chains in thin films. However, the length and nature of these side chains can also impact the conductivity in certain applications by preventing close contact between the conjugated backbones of adjacent chains. mdpi.com The solid-state organization, including the potential for self-assembly and the formation of specific microstructures, is thus a delicate interplay between the rigid conjugated backbone and the flexible side chains. researchgate.net
Boronic Acid Group’s Influence on Supramolecular Interactions and Aggregation-Induced Emission (AIE) Phenomena
The boronic acid groups at the 2,7-positions are primarily installed as reactive handles for polymerization, typically through Suzuki cross-coupling reactions. However, these functional groups also possess unique characteristics that can influence the material's properties through supramolecular interactions. Boronic acids are known to form reversible covalent bonds with diols and can participate in hydrogen bonding. acs.org In the solid state or in concentrated solutions, these interactions can lead to the formation of well-defined supramolecular structures.
The boronic acid group can act as an electron-withdrawing group in its neutral trigonal form and as an electron-donating group in its anionic tetrahedral form. nih.gov This change in electronic character, which can be triggered by pH or interaction with Lewis bases, can alter the photophysical properties of the molecule. nih.govnih.gov This responsiveness can be harnessed for sensing applications. Furthermore, the aggregation behavior influenced by these interactions can be linked to phenomena like Aggregation-Induced Emission (AIE). In AIE-active molecules, emission is enhanced upon aggregation due to the restriction of intramolecular rotations. researchgate.net While fluorene itself can form aggregates, the specific contribution of the boronic acid groups to inducing or modulating AIE in derived systems is an area of active investigation, with the potential for creating novel stimuli-responsive luminescent materials. researchgate.netacs.org
Steric and Electronic Effects of Diisopropyl Groups at the 9,9-Position
The diisopropyl groups at the C9 position of the fluorene core exert a combination of steric and electronic effects that are fundamental to the properties of 9,9-diisopropylfluorene-2,7-diboronic acid and its derivatives.
Steric Effects: The most significant contribution of the diisopropyl groups is steric hindrance. Their bulky, three-dimensional structure prevents the planar fluorene units from stacking too closely. This has several important consequences:
Enhanced Solubility: The bulky groups disrupt crystal packing, which significantly improves the solubility of the monomer and its corresponding polymers in organic solvents. nih.gov
Prevention of Aggregation: By physically separating the conjugated backbones of adjacent polymer chains, the diisopropyl groups help to suppress aggregation-caused quenching (ACQ) of fluorescence, which is a common problem in conjugated polymers. researchgate.net
Control of Morphology: The side chains dictate the intermolecular packing and solid-state organization, influencing the final morphology of thin films, which is critical for device performance. researchgate.net
Electronic Effects: Although alkyl groups are not part of the conjugated system, they do have a subtle electronic influence.
Electron-Donating Nature: As alkyl groups, the isopropyl substituents are weakly electron-donating through an inductive effect. This can slightly raise the HOMO energy level of the fluorene core compared to an unsubstituted fluorene.
Stabilization: The primary electronic role is stabilization. By occupying the reactive C9 position, they prevent oxidation to fluorenone, ensuring the chemical and photophysical stability of the material. mdpi.com
The interplay between these steric and electronic effects allows for the design of robust, soluble, and highly fluorescent materials suitable for a range of applications in organic electronics. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes to Access Diverse Fluorene (B118485) Diboronic Acid Structures
While the Suzuki-Miyaura coupling is a cornerstone for utilizing fluorene diboronic acids, the synthesis of the monomer itself presents opportunities for innovation. researchgate.net Traditional methods often involve multi-step sequences starting with the halogenation of the fluorene core, followed by lithiation and reaction with a borate (B1201080) ester. mdpi.com Future research will likely focus on more direct and atom-economical synthetic strategies.
A significant emerging paradigm is the use of transition-metal-catalyzed C-H bond activation for direct borylation. nih.govrsc.org Iridium-catalyzed C-H borylation, for instance, has shown remarkable efficiency for various aromatic compounds. researchgate.net The development of catalytic systems that can selectively functionalize the C2 and C7 positions of the 9,9-diisopropylfluorene core would represent a major advancement, bypassing the need for pre-functionalized halogenated intermediates. mdpi.comrsc.org This approach could reduce waste, lower costs, and provide a more streamlined path to a diverse range of fluorene diboronic acid derivatives.
Key research objectives in this area include:
Catalyst Design: Developing new iridium, rhodium, or palladium catalysts with ligands tailored to control the regioselectivity of borylation on the fluorene scaffold. rsc.orgnih.gov
Scope Expansion: Exploring the tolerance of C-H activation/borylation reactions to various functional groups on the fluorene core, allowing for the synthesis of multi-functional monomers.
Alternative Borylating Agents: Investigating new diboron reagents that may offer higher reactivity and selectivity in direct borylation pathways. mdpi.com
These advancements would not only simplify the synthesis of the target compound but also open the door to a wider library of structurally diverse fluorene diboronic acids with tailored electronic and steric properties.
Advanced Applications in Bioimaging and Diagnostics (excluding clinical trials)
Fluorene derivatives are renowned for their high fluorescence quantum yields and photostability, making them excellent candidates for fluorescent probes. nih.govnjit.eduelsevierpure.com The incorporation of boronic acid moieties transforms the 9,9-diisopropylfluorene scaffold into a versatile platform for the detection of biologically relevant analytes, particularly those containing cis-diol functionalities, such as saccharides and glycoproteins.
Future research will focus on creating sophisticated sensors for non-clinical diagnostic and bioimaging applications. A key area of exploration is two-photon fluorescence microscopy (2PFM), which utilizes near-infrared (NIR) excitation to enable deeper tissue penetration, reduced photodamage, and lower background autofluorescence. nih.govelsevierpure.comresearchgate.net Fluorene-based probes have demonstrated high two-photon absorption (2PA) cross-sections, a critical parameter for effective 2PFM imaging. ucf.eduresearchgate.net
Emerging research directions include:
Selective Saccharide Sensing: Designing probes based on 9,9-diisopropylfluorene-2,7-diboronic acid that exhibit high selectivity for specific monosaccharides (e.g., glucose, fructose) or cell-surface glycans. The steric hindrance from the isopropyl groups could play a crucial role in modulating the binding affinity and selectivity of the boronic acid sites. mdpi.com
Two-Photon Probes: Engineering the electronic structure of the fluorene core, for example by creating donor-acceptor architectures, to maximize the 2PA cross-section and optimize emission wavelengths for biological imaging. ucf.edunih.govmdpi.com
Ratiometric Sensing: Developing sensors where analyte binding induces a shift in the emission wavelength, allowing for ratiometric measurements that are independent of probe concentration and instrumental factors.
The table below summarizes the photophysical properties of representative fluorene-based probes, highlighting the potential for engineering derivatives of 9,9-diisopropylfluorene-2,7-diboronic acid for advanced imaging.
| Probe Type | Analyte | Imaging Modality | Key Photophysical Property |
| Fluorene-based polymer probe | SCN⁻ | Confocal Microscopy | High fluorescence stability |
| Fluorene fluorophore | General cellular imaging | Two-Photon Microscopy | High 2PA cross-section (up to 1300 GM) |
| Fluorene-boronic acid | Monosaccharides | Fluorescence Spectroscopy | Analyte-induced fluorescence quenching |
Data compiled from multiple research findings. nih.govucf.edumdpi.com
Integration into Next-Generation Organic and Hybrid Optoelectronic Devices
Fluorene-based polymers are at the forefront of research for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their strong blue emission, high charge carrier mobility, and excellent thermal stability. researchgate.netnih.govmdpi.com 9,9-Diisopropylfluorene-2,7-diboronic acid is a critical monomer for synthesizing these polymers via Suzuki polycondensation. The isopropyl substituents are particularly advantageous as they enhance the solubility of the resulting polymers, facilitating solution-based processing, while their bulkiness helps prevent the formation of aggregate states that can quench emission and degrade device performance over time. acs.org
Future research will aim to integrate materials derived from this monomer into more complex and efficient device architectures.
High-Efficiency Blue OLEDs: The development of copolymers incorporating 9,9-diisopropylfluorene units with other aromatic monomers to fine-tune the emission color, improve charge balance, and increase the external quantum efficiency (EQE) and operational lifetime of blue OLEDs. The rigid and bulky nature of the isopropyl groups can lead to materials with high glass transition temperatures (Tg), enhancing the morphological stability of the device's emissive layer. acs.orgmdpi.com
Polymer Solar Cells: The use of 9,9-diisopropylfluorene-based copolymers as either the donor or acceptor material in bulk heterojunction (BHJ) solar cells. The wide bandgap of the fluorene unit can be tuned through copolymerization to optimize the absorption spectrum to match the solar spectrum and to align energy levels for efficient charge separation at the donor-acceptor interface. mdpi.com
Flexible and Printed Electronics: Leveraging the high solubility imparted by the isopropyl groups to develop inks for inkjet printing and other solution-based deposition techniques. This will enable the fabrication of large-area, flexible electronic devices on various substrates.
The table below outlines key performance parameters for optoelectronic devices utilizing fluorene-based copolymers, demonstrating the potential of this material class.
| Device Type | Polymer System | Key Performance Metric |
| OLED | Fluorene-copolymer | Max. Brightness: >9,000 cd/m²; Max. Efficiency: >3.3 cd/A |
| OPV | Fluorene-based donor polymer | Power Conversion Efficiency (PCE): >1.2% |
| OFET | Fluorene-benzotriazole copolymer | Charge Carrier Mobility |
Performance metrics are illustrative and depend on the specific copolymer and device architecture. nih.govnih.gov
Exploration of New Catalytic Systems for Polymerization and Functionalization
The synthesis of well-defined fluorene-based polymers is critical for establishing clear structure-property relationships and optimizing device performance. While traditional palladium-catalyzed Suzuki polycondensation is effective, it often results in polymers with broad molecular weight distributions and limited control over the polymer architecture.
A major area for future research is the advancement of catalyst-transfer polycondensation (CTP) methods. semanticscholar.org Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a powerful technique for the controlled, chain-growth polymerization of conjugated polymers. researchgate.netnii.ac.jp This approach allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and, most importantly, complex architectures like block copolymers. kisti.re.kr
Future research will focus on:
Novel Initiator/Catalyst Systems: Designing new palladium complexes and initiating systems that are more efficient, stable, and versatile for the SCTP of fluorene-based monomers. semanticscholar.orgacs.org The use of bulky phosphine (B1218219) ligands has been shown to facilitate the polymerization process. researchgate.net
Advanced Monomer Design: Synthesizing modified versions of 9,9-diisopropylfluorene-2,7-diboronic acid, such as triolborate-type monomers, which have demonstrated enhanced reactivity and control in SCTP, enabling rapid polymerization even at low temperatures. nii.ac.jpkisti.re.kr
Post-Polymerization Functionalization: Developing strategies to functionalize polyfluorenes after their synthesis. The boronic ester linkages in the polymer backbone or as side chains can serve as dynamic covalent bonds, allowing for the creation of self-healing materials, vitrimers, or platforms for attaching other functional moieties. researchgate.netnih.govmdpi.com
The ability to create well-defined block copolymers, where a poly(9,9-diisopropylfluorene) segment is combined with other functional polymer blocks, will enable the development of materials that self-assemble into ordered nanostructures, which is highly desirable for optimizing charge transport in OPVs and OFETs.
Computational Design and Prediction of Novel 9,9-Diisopropylfluorene-2,7-diboronic Acid-Based Materials with Tuned Properties
Computational chemistry provides a powerful toolkit for accelerating the design and discovery of new materials by predicting their properties before undertaking complex and time-consuming synthesis. gatech.edu Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for investigating the electronic and optical properties of conjugated molecules and polymers based on the 9,9-diisopropylfluorene-2,7-diboronic acid scaffold. nih.govnih.gov
Future research in this domain will involve a synergistic approach combining computational screening with targeted synthesis and characterization.
High-Throughput Virtual Screening: Creating virtual libraries of copolymers by computationally combining the 9,9-diisopropylfluorene-2,7-diboronic acid monomer with a wide range of comonomers. DFT calculations can be used to predict key properties such as the HOMO/LUMO energy levels, bandgap, and absorption/emission spectra for thousands of potential candidates. gatech.educhemrxiv.org This allows researchers to prioritize the most promising materials for synthesis.
Modeling of Bulk Properties: Using molecular dynamics (MD) and Monte Carlo simulations to predict the morphology and chain packing of polymers in the solid state. nih.gov Understanding how the bulky isopropyl groups influence interchain interactions is crucial for predicting charge transport properties and device performance. acs.org
Structure-Property Relationship Elucidation: Applying quantum-chemical calculations to understand the nature of excited states (e.g., excitons) in fluorene-based copolymers. gatech.edu This knowledge is vital for designing materials with improved emission efficiency for OLEDs or for optimizing charge transfer states in OPVs.
The table below shows a comparison of computationally predicted and experimentally measured properties for a representative fluorene derivative, illustrating the predictive power of these methods.
| Property | Computational Method | Predicted Value | Experimental Value |
| Energy Gap (HOMO-LUMO) | DFT (B3LYP/6-31G(d,p)) | 2.13 - 2.80 eV | Correlates with UV-Vis |
| Main Absorption Band | TD-DFT | 350 - 500 nm | 299 - 414 nm |
| Intermonomer Torsional Angle | DFT | +/-37.5° and +/-143° | Consistent with NMR data |
Values are for substituted dibenzofulvene derivatives and poly(9,9-dialkylfluorene)s, demonstrating the applicability of the methods. mdpi.comnih.govnih.gov By leveraging these predictive tools, the development cycle for new high-performance materials based on 9,9-diisopropylfluorene-2,7-diboronic acid can be significantly shortened.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9,9-dialkylfluorene-2,7-diboronic acids, and what critical steps ensure high purity?
- Methodological Answer : The synthesis typically begins with bromination of 9,9-dialkylfluorene (e.g., 2,7-dibromo-9,9-dihexylfluorene), followed by Miyaura borylation using bis(pinacolato)diboron or analogous reagents. Critical steps include:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization (hexane or ethanol) to isolate intermediates .
- Borylation conditions : Palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous solvents under inert atmospheres to prevent boronic acid oxidation .
Q. What are the key applications of 9,9-dialkylfluorene-2,7-diboronic acids in materials science?
- Methodological Answer : These compounds are pivotal in Suzuki-Miyaura cross-coupling (SMC) reactions to synthesize:
- Conjugated polymers : For organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leveraging the fluorene core's planar structure for enhanced charge transport .
- Hyperbranched copolymers : By reacting with dibromoarenes (e.g., tetrabromoarylmethane) to create blue-emitting materials .
- Sensor materials : Boronic acid groups enable selective binding to diols (e.g., monosaccharides) via reversible esterification, modulating fluorescence .
Advanced Research Questions
Q. How can functional group density in copolymers be optimized to balance colloidal stability and optoelectronic performance?
- Methodological Answer :
- Copolymer design : Vary feed ratios of 9,9-dialkylfluorene-2,7-diboronic acid with functionalized monomers (e.g., 2,7-dibromo-9,9-bis(tert-butyl propanoate)fluorene). Post-polymerization deprotection introduces hydrophilic groups (e.g., –COOH) .
- Characterization :
- GPC : Determine molecular weight (20–26 kg/mol optimal for Pdot formation) .
- ¹H NMR : Quantify functional group incorporation by comparing alkyl chain vs. tert-butyl proton integrations .
- Performance testing : Lower carboxylate density (e.g., 2.3%) minimizes nonspecific binding in bioimaging while maintaining brightness .
Q. What strategies enable the synthesis of hyperbranched conjugated copolymers with tunable emission properties?
- Methodological Answer :
- Monomer selection : Combine 9,9-dialkylfluorene-2,7-diboronic acid with trifunctional cores (e.g., 2,5-dibromobenzene-1,4-dicarbaldehyde) via SMC.
- Reaction optimization : Use Pd₂(dba)₃·CHCl₃ and SPhos ligand for efficient coupling, balancing steric hindrance and reactivity .
- Emission tuning : Adjust branching density and incorporate electron-deficient comonomers (e.g., benzothiadiazole) to redshift emission .
Q. How do substituents on the fluorene core influence boronic acid reactivity and sensor performance?
- Methodological Answer :
- Steric effects : Bulky alkyl groups (e.g., diisopropyl) reduce boronic acid accessibility, requiring longer reaction times in SMC .
- Electronic effects : Electron-withdrawing groups enhance binding affinity to analytes (e.g., fructose) by polarizing the B–O bond. Stability constants (K) can exceed 400 M⁻¹ for di-boronic acids .
- Sensor validation : Fluorescence quenching assays at physiological pH (7.4) with competitive binding studies to confirm specificity .
Q. What spectroscopic and computational methods are critical for analyzing electronic properties of fluorene-based polymers?
- Methodological Answer :
- UV-Vis/PL spectroscopy : Determine optical bandgap and emission maxima (e.g., λₑₘ ≈ 450–500 nm for blue-emitting copolymers) .
- Cyclic voltammetry : Estimate HOMO/LUMO levels using oxidation/reduction potentials .
- DFT calculations : Model π-conjugation length and charge distribution to predict charge transport behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
